molecular formula C8H9ClN4 B1387353 7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 28565-42-6

7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1387353
CAS RN: 28565-42-6
M. Wt: 196.64 g/mol
InChI Key: RAYACWRGKMUCCP-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, they can also serve as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . For instance, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple, which contributes to their versatility in drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .


Chemical Reactions Analysis

The reactivity of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . For instance, one study identified the 1,2,4-triazolo[1,5-a]pyrimidine as a very suitable scaffold to obtain compounds able to disrupt influenza virus RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming the basis of compounds with potential therapeutic effects. For instance, derivatives of this compound may be explored for their antimalarial properties or as inhibitors of enzymes like dihydroorotate dehydrogenase, which is a target for antimalarial drugs .

Organic Synthesis

In organic chemistry, 7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine serves as a building block for the construction of more complex molecules. Its reactivity with different reagents can lead to a variety of organic transformations, making it a valuable tool for synthetic chemists .

Material Science

The compound’s unique properties may be harnessed in material science for the development of new materials. Its molecular structure could potentially interact with other compounds to form novel polymers or coatings with specific characteristics .

Biochemical Research

In biochemical research, this compound can be used as a probe or a reagent in the study of biochemical pathways. It may bind to certain proteins or nucleic acids, providing insights into their function or structure .

Environmental Science

7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine might be used in environmental science to study pollution degradation pathways or in the synthesis of compounds that can help in the detoxification of pollutants .

Analytical Chemistry

As an analytical standard, this compound can be used to calibrate instruments or develop new analytical methods for detecting similar structures in various samples, which is crucial in quality control and assurance in pharmaceuticals .

Molecular Biology

In molecular biology, the compound could be used in the study of nucleic acid interactions, particularly if it has the ability to intercalate or bind to DNA or RNA, which can be useful in understanding gene expression and regulation .

Nanotechnology

The compound’s potential to form stable nanostructures could be explored in the field of nanotechnology. It may be used to create nanoscale devices or sensors with applications in medicine or environmental monitoring .

Future Directions

The future directions for the development of 1,2,4-triazolo[1,5-a]pyrimidines are promising. Their structural similarity to some natural compounds such as purine makes them promising candidates for creating new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .

properties

IUPAC Name

7-chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-3-7-11-8-10-5(2)4-6(9)13(8)12-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYACWRGKMUCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Synthesis routes and methods

Procedure details

The titled compound (Intermediate 5), was obtained by refluxing a suspension of Intermediate 4 (0.3 g, 1.684 mmol) in phosphorus oxychloride (ALDRICH, 1.88 mL, 20.2 mmol) for 2 h and then, adding the reaction mixture slowly to a mixture of water and ice. The solution was neutralized with solid Na2CO3 and extracted with DCM (25 mL). The aqueous layer was further extracted with DCM (2×5 mL) and the combined organic layers were washed with water (20 mL), then with brine (20 mL), and then dried over MgSO4. Solvent was removed under reduced pressure and the crude product was purified (silica gel column, eluting with Hexane/EtOAc mixtures from 100:0 to 40:60%) to obtain Intermediate 5 as a white solid.
Quantity
0.3 g
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reactant
Reaction Step One
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1.88 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine

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